![molecular formula C12H23NO6 B12505794 (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine, followed by subsequent reactions to introduce the ethoxy and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during coupling reactions.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
作用機序
The mechanism of action of (2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.
類似化合物との比較
Similar Compounds
(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethanol): Similar structure but with an alcohol group instead of an acetic acid group.
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]propanoic acid): An alanine derivative with a similar Boc-protected amine functionality.
(S)-2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid: Another Boc-protected amino acid with a different side chain.
Uniqueness
(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis and research. The presence of both ethoxy and acetic acid functionalities provides additional reactivity and potential for derivatization compared to similar compounds.
特性
分子式 |
C12H23NO6 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(4)5-6-17-7-8-18-9-10(14)15/h5-9H2,1-4H3,(H,14,15) |
InChIキー |
RHUKIUDBJOPOIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


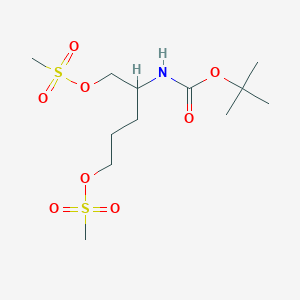

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
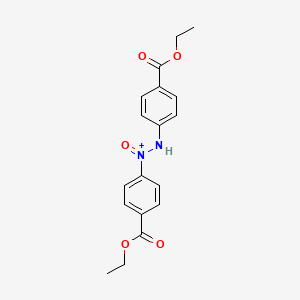
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
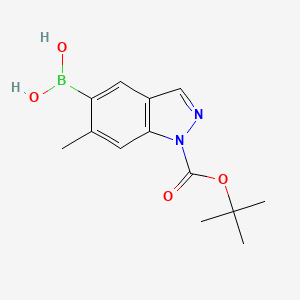
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)
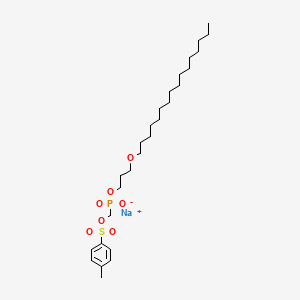

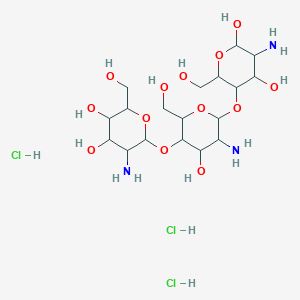

![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)

